molecular formula C9H6BrF3N2 B8615654 1H-Benzimidazole, 6-bromo-1-methyl-2-(trifluoromethyl)-

1H-Benzimidazole, 6-bromo-1-methyl-2-(trifluoromethyl)-

Cat. No. B8615654
M. Wt: 279.06 g/mol
InChI Key: MPLXNILRYLCIHN-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

The mixture of 5-bromo-N1-methylbenzene-1,2-diamine (300 mg) and TFA (10 ml) was stirred at 90° C. overnight. The mixture was quenched with saturated NaHCO3 solution and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over MgSO4, passed through NH silica gel pad and concentrated in vacuo. The precipitate was collected by filtration, washed with IPE/hexane and dried in vacuo to give the title compound (265 mg) as a purple solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH:8][CH3:9])[C:5]([NH2:10])=[CH:4][CH:3]=1.[C:11](O)([C:13]([F:16])([F:15])[F:14])=O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[N:8]([CH3:9])[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC=C(C(=C1)NC)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with IPE/hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC2=C(N(C(=N2)C(F)(F)F)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 265 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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